3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Description

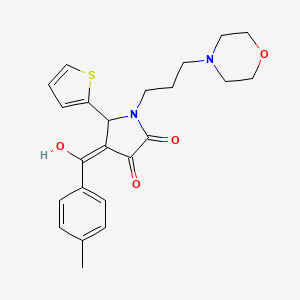

This compound belongs to the pyrrolidinone class, characterized by a five-membered lactam ring. Its structure includes:

- Position 3: A hydroxyl group, contributing to hydrogen-bonding capacity.

- Position 4: A 4-methylbenzoyl group, introducing aromaticity and lipophilicity.

This structural configuration suggests applications in medicinal chemistry, particularly in kinase inhibition or GPCR modulation, though explicit pharmacological data are absent in the provided evidence.

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-16-5-7-17(8-6-16)21(26)19-20(18-4-2-15-30-18)25(23(28)22(19)27)10-3-9-24-11-13-29-14-12-24/h2,4-8,15,20,26H,3,9-14H2,1H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEUEUPXKOHBDW-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

- Molecular Formula : C25H27N3O6

- Molecular Weight : 465.5 g/mol

- CAS Number : 380167-37-3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid, which share structural similarities, have been shown to possess strong antimicrobial properties, making them useful as preservatives in food and beverages .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrole derivatives. The compound's structure suggests it may interact with various biological targets implicated in cancer progression. For example, certain pyrrole-based compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

The morpholine moiety in the compound is associated with neuroprotective effects. Research has suggested that compounds containing morpholine can exhibit beneficial effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that pyrrole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that certain pyrrole derivatives induced apoptosis and inhibited proliferation, highlighting the potential therapeutic use of these compounds in oncology .

- Neuroprotection in Animal Models : Research involving animal models of neurodegenerative diseases indicated that morpholine-containing compounds could significantly reduce neuronal damage and improve cognitive function .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of pyrrolones, including the compound , exhibit potent antifungal properties. A study focused on synthesizing and evaluating various thiophenyl-pyrrolone derivatives found that some compounds showed significant antifungal activity against pathogens such as Fusarium graminearum and Candida albicans, with effective concentrations (EC50) ranging from 5.52 to 19.46 µg/mL . This suggests potential applications in agricultural fungicides and treatments for fungal infections.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A series of studies highlighted its effectiveness against a range of bacterial strains, indicating that the structural features contribute to its bioactivity. The presence of the morpholinopropyl group enhances solubility and interaction with microbial membranes, leading to increased efficacy .

Antioxidant Activity

In vitro assays have revealed that this compound exhibits strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using various assays, showing a notable ability to scavenge free radicals . This characteristic positions it as a candidate for therapeutic agents aimed at combating oxidative damage in cells.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. The results suggest that modifications to the compound's structure could enhance its binding efficiency and selectivity for target sites .

Case Studies

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to analogues with substitutions at positions 4, 5, or the morpholinopropyl chain. Key examples include:

Key Observations :

- Position 5 Substitutions: Replacing thiophen-2-yl with aromatic groups (e.g., 4-trifluoromethoxyphenyl, 3-phenoxyphenyl) increases steric bulk and alters electronic properties. The trifluoromethoxy group in compound 23 enhances lipophilicity and metabolic stability .

- Position 1 Modifications: The hydroxypropyl chain in compound 23 may reduce solubility compared to the morpholinopropyl group in the target compound, impacting bioavailability .

NMR Spectral Comparisons

demonstrates that substituents at positions 5 and 4 significantly affect NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example:

Lumping Strategy for Property Prediction

Per , compounds with shared core structures (e.g., pyrrolidinone) and similar substituents (e.g., aromatic groups at position 5) can be "lumped" to predict physicochemical or biological behaviors. For instance:

- The target compound and its phenyl-substituted analogues may exhibit comparable solubility and logP values due to shared hydrophobic aromatic groups .

- However, the morpholinopropyl chain’s polarity distinguishes the target compound from analogues with non-polar chains (e.g., hydroxypropyl in compound 23) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.